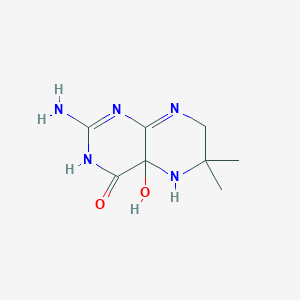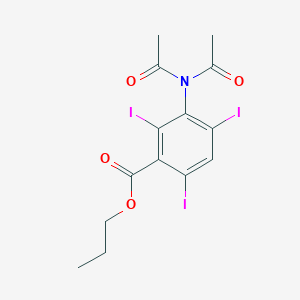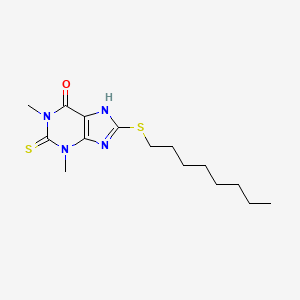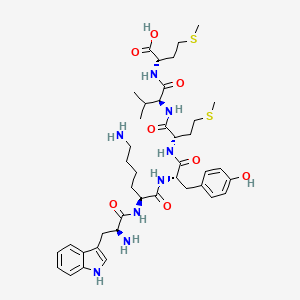
Trp-Lys-Tyr-Met-Val-Met
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trp-Lys-Tyr-Met-Val-Met is a synthetic peptide known for its role in stimulating immune responses. This compound is particularly significant in the field of immunology due to its ability to activate various immune cells, such as neutrophils and dendritic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Lys-Tyr-Met-Val-Met typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Trp-Lys-Tyr-Met-Val-Met undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Various amino acid derivatives and coupling agents
Major Products
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Peptide analogs with altered sequences
Scientific Research Applications
Trp-Lys-Tyr-Met-Val-Met has a wide range of applications in scientific research:
Immunology: It is used to study the activation and signaling pathways of immune cells, particularly neutrophils and dendritic cells
Cancer Research: The peptide’s ability to stimulate immune responses makes it a candidate for cancer immunotherapy.
Cell Biology: It is used to investigate cell signaling mechanisms and the role of specific receptors in immune responses
Pharmacology: The peptide is studied for its potential therapeutic applications in modulating immune responses
Mechanism of Action
Trp-Lys-Tyr-Met-Val-Met exerts its effects by binding to specific receptors on immune cells, such as formyl peptide receptors (FPRs). This binding activates signaling pathways involving phospholipase D (PLD), protein kinase C (PKC), and phosphoinositide 3-kinase (PI3K). These pathways lead to various cellular responses, including increased phagocytic activity and chemotaxis .
Comparison with Similar Compounds
Similar Compounds
N-formyl-Met-Leu-Phe (fMLF): Another peptide that activates neutrophils but with different receptor specificity.
Trp-Lys-Tyr-Met-Val-D-Met: A similar peptide with a D-methionine residue, which has distinct receptor interactions
Uniqueness
Trp-Lys-Tyr-Met-Val-Met is unique due to its specific receptor interactions and potent activation of immune cells. Its ability to stimulate both neutrophils and dendritic cells sets it apart from other peptides .
Properties
CAS No. |
496068-62-3 |
|---|---|
Molecular Formula |
C41H60N8O8S2 |
Molecular Weight |
857.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C41H60N8O8S2/c1-24(2)35(40(55)47-33(41(56)57)17-20-59-4)49-38(53)32(16-19-58-3)46-39(54)34(21-25-12-14-27(50)15-13-25)48-37(52)31(11-7-8-18-42)45-36(51)29(43)22-26-23-44-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,44,50H,7-8,11,16-22,42-43H2,1-4H3,(H,45,51)(H,46,54)(H,47,55)(H,48,52)(H,49,53)(H,56,57)/t29-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
VQBTUIJFUPRJOH-LXOXETEGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


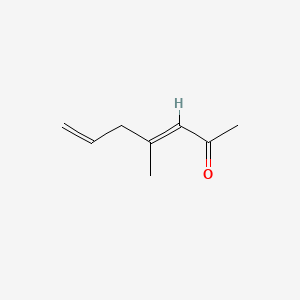
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
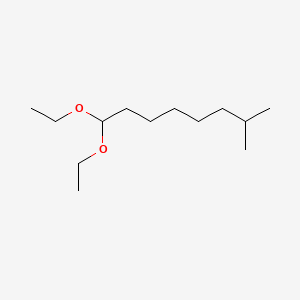

![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
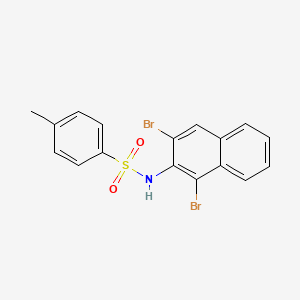
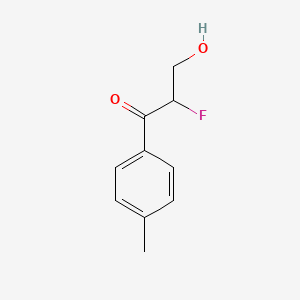
![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)

